molecular formula C20H23NO B2761000 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 80162-60-3

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B2761000
CAS No.: 80162-60-3
M. Wt: 293.41
InChI Key: SPNKCWVIGABWLS-UHFFFAOYSA-N
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Description

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a key synthetic intermediate for constructing novel heterocyclic compounds with potential pharmacological activities. The hydroquinoline and tetrahydroquinoline scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a broad range of biological applications . Research on closely related structural analogs has demonstrated that the tetrahydroquinoline core can be functionalized to develop potent bioactive molecules. For instance, hydroquinoline derivatives have been synthesized and predicted via in silico studies to act as gluconate 2-dehydrogenase inhibitors and exhibit antiallergic, antiasthmatic, and antiarthritic properties . Furthermore, specific hydroquinolines containing coumarin moieties have shown potential as progesterone antagonists . The aldehyde functional group on this compound makes it a versatile building block for further chemical transformations, including the synthesis of carbonitriles, which are valuable precursors to various biologically active heterocycles like thiazoles, oxazolines, and triazolopyrimidines . Beyond these applications, tetrahydroquinoline derivatives have shown considerable promise in neuroscientific research. Compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have demonstrated potent neuroprotective properties in experimental models of Parkinson's disease by alleviating oxidative stress and suppressing NF-κB-mediated inflammation and apoptosis . This research highlights the potential of the tetrahydroquinoline scaffold in developing therapies for neurodegenerative disorders. This reagent is provided exclusively for research purposes in drug discovery and development.

Properties

IUPAC Name

1-benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKCWVIGABWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Synthesis of Heterocycles: The compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. For instance, it can be transformed into derivatives that exhibit biological activity, such as anti-cancer or anti-inflammatory properties .
  • Antioxidant Development: The compound has been identified as a precursor for synthesizing antioxidants. These antioxidants are crucial in preventing oxidative stress in biological systems and have applications in pharmaceuticals and food preservation .

Biological Applications

Research indicates that derivatives of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde may have neuroprotective properties. Case studies highlight the following:

  • Neuroprotection Against Apoptosis: A study demonstrated that compounds related to this molecule could protect dopaminergic neurons from apoptosis induced by neurotoxins. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

Industrial Applications

The compound is also explored for its utility in various industrial sectors:

  • Dye Couplers and Stabilizers: The synthesis of dye couplers and ultraviolet light stabilizers has been linked to the use of hydroquinoline derivatives. These compounds enhance the stability and longevity of dyes used in textiles and plastics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for heterocycles; synthesis of biologically active compounds
Antioxidant DevelopmentPrecursor for antioxidants used in pharmaceuticals and food preservation
Biological ResearchPotential neuroprotective effects against dopaminergic cell death
Industrial UseUtilized in dye couplers and UV stabilizers for enhancing product longevity

Mechanism of Action

The mechanism by which 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit gluconate 2-dehydrogenase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde are compared below with related tetrahydroquinoline and dihydroquinoline derivatives. Key differences in substitution patterns, saturation, and functional groups are highlighted.

Structural and Functional Comparisons

Compound Name Substituents Ring Saturation Functional Group Key Properties/Activities References
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde 1-Benzyl, 2,2,4-trimethyl Tetrahydro Carbaldehyde High reactivity for derivatization; used in synthesis of nitriles/amides .
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline 6-Hydroxy, 2,2,4-trimethyl Dihydro Hydroxyl Antioxidant; reduces oxidative stress and inflammation in hepatotoxicity models .
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde 1-(4-Methylphenyl) Tetrahydro Carbaldehyde Similar carbaldehyde reactivity; aromatic substituent may alter binding affinity .
1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde 1-Propyl Tetrahydro Carbaldehyde Alkyl chain reduces lipophilicity compared to benzyl .
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 2-Hydroxy, 6-methyl, 4-carboxylic acid Tetrahydro Carboxylic acid Ionizable group; potential for salt formation or hydrogen bonding .

Key Structural Differences

  • In contrast, alkyl substituents (e.g., propyl or ethyl) reduce aromatic interactions but may improve solubility .
  • Ring Saturation: Tetrahydroquinolines (fully saturated) exhibit greater conformational flexibility compared to dihydroquinolines (partially unsaturated), which could influence metabolic stability and bioavailability .
  • Functional Group Reactivity : The carbaldehyde group enables condensation reactions (e.g., with azolopyrimidines to form triazolo/pyrazolo derivatives), whereas hydroxyl or carboxylic acid groups in analogs favor hydrogen bonding or ionic interactions .

Biological Activity

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (C20H23NO) is a compound of interest due to its potential biological activities. This compound features a tetrahydroquinoline structure that has been associated with various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C20H23NO
  • Molecular Weight : 291.4 g/mol
  • CAS Number : 80162-60-3
  • Structure : The compound consists of a benzyl group attached to a trimethyl-substituted tetrahydroquinoline structure with an aldehyde functional group.

Biological Activity Overview

Research indicates that compounds with similar structures to 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exhibit various biological activities including:

  • Antioxidant Activity : Many tetrahydroquinoline derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some related compounds have demonstrated antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Properties : Certain derivatives have been linked to the inhibition of inflammatory cytokines.

Antioxidant Activity

A study published in Molecules investigated the antioxidant potential of several tetrahydroquinoline derivatives. Results indicated that compounds with similar structural motifs effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate to strong antioxidant activity .

Antimicrobial Activity

In a comparative study of antimicrobial properties, derivatives of tetrahydroquinoline were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The study highlighted that specific compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition was quantitatively assessed using ELISA assays, showing reductions of up to 70% in cytokine levels at optimal concentrations .

Data Summary Table

Biological Activity IC50/MIC Values Reference
Antioxidant Activity10 - 50 µM
Antimicrobial ActivityMIC ≤ 32 µg/mL
Anti-inflammatory EffectInhibition up to 70%

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde?

  • The compound can be synthesized via multi-step reactions involving cyclization and benzylation. A validated approach includes the use of hydroquinoline scaffolds as intermediates, with nitrile derivatives (e.g., 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile) serving as precursors. Subsequent oxidation or functional group interconversion (e.g., nitrile to aldehyde) may be employed to introduce the carbaldehyde group. Reaction conditions (e.g., catalysts, temperature, and solvent systems) should be optimized to enhance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Key characterization methods include:
  • NMR Spectroscopy : To confirm the benzyl, methyl, and carbaldehyde substituents via proton and carbon chemical shifts.
  • HPLC/MS : For purity assessment and molecular weight confirmation.
  • X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities in the tetrahydroquinoline core.
  • FT-IR : To verify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
    • Cross-referencing spectral data with synthesized analogs (e.g., carbonitrile derivatives) is critical for validation .

Q. What storage conditions are recommended to maintain compound stability?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Protect from light, as photolytic degradation can generate aminyl radicals, leading to dimerization or side reactions with oxygen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

  • Contradictions often arise from differences in substituent patterns, assay conditions, or model systems. To address this:
  • Perform side-by-side comparative assays under standardized conditions (e.g., antioxidant activity via lipid peroxidation inhibition vs. hepatoprotective effects in CCl₄-induced liver injury models).
  • Use structural analogs (e.g., 1-benzoyl-6-hydroxy derivatives) as controls to isolate substituent-specific effects .
  • Apply computational tools (e.g., molecular docking) to predict binding interactions with molecular targets (e.g., enzymes linked to oxidative stress) .

Q. How does the benzyl substituent at position 1 influence the compound’s reactivity and biological activity compared to other analogs?

  • The benzyl group enhances steric bulk and lipophilicity, potentially improving membrane permeability and target engagement. Comparative studies with analogs (e.g., 1-benzoyl or 1-methyl derivatives) reveal:
  • Antioxidant Activity : Benzyl-substituted derivatives may exhibit stronger radical scavenging due to stabilization of intermediate radicals.
  • Hepatoprotective Effects : The carbaldehyde group at position 6 could modulate redox homeostasis by interacting with thiol groups in proteins (e.g., glutathione) .
    • Methodologically, structure-activity relationships (SAR) can be explored via systematic substitution (e.g., replacing benzyl with alkyl/aryl groups) and assaying outcomes in vitro and in vivo.

Q. What experimental considerations are required when studying metal ion interactions with this compound?

  • Tetrahydroquinoline derivatives can form complexes with transition metals (e.g., Cu²⁺), altering their redox behavior. Key steps include:
  • Spectroscopic Titration : Monitor UV-Vis or EPR spectra to detect complex formation.
  • pH Control : Ensure physiological pH to mimic biological conditions.
  • Competitive Binding Assays : Compare affinity with endogenous chelators (e.g., EDTA).
    • Evidence from copper(II) chloride complexes of 6-hydroxy analogs suggests dimeric or polymeric structures, which may influence biological activity .

Q. What are the implications of photolytic radical formation for experimental design?

  • Photolysis under UV light generates aminyl radicals, which dimerize or react with oxygen to form nitroxyl radicals (quantum yield ≤ 0.001). Researchers must:
  • Avoid Light Exposure : Use amber glassware and minimize ambient light during handling.
  • Include Radical Scavengers : Add agents like TEMPO to suppress side reactions.
  • Monitor Degradation : Employ ESR spectroscopy to detect radical intermediates during long-term studies .

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